Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound featuring a dihydropyridazine core substituted with a 2-chlorophenyl group, an ethoxy-linked amide moiety (attached to a 2-methoxy-5-methylphenyl ring), and an ester group. The compound’s complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., using SHELX software for structural refinement ), to confirm its conformation and stereochemistry.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O6/c1-4-32-23(30)22-19(12-21(29)27(26-22)17-8-6-5-7-15(17)24)33-13-20(28)25-16-11-14(2)9-10-18(16)31-3/h5-12H,4,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLVWNKLNLWWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of heterocyclic molecules with pyridazine or benzodiazepine cores. Below is a detailed comparison with two analogs:
Table 1: Structural and Functional Comparison
Structural and Functional Differences
Core Heterocycle: The target compound features a 1,6-dihydropyridazine ring, which is partially unsaturated, compared to the fully saturated benzodiazepine core in the analog from . Dihydropyridazines are less common in pharmaceuticals but are explored for their electron-deficient properties, which enhance reactivity in drug design .
The amino pyrazole group in ’s compound provides nucleophilic sites for further functionalization, a feature absent in the target compound .
Safety and Handling :
- The benzodiazepine analog () has explicit safety protocols due to its hazardous nature, including skin/eye exposure management . The target compound’s safety profile remains uncharacterized but likely demands similar precautions given structural parallels.
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